molecular formula C17H15F3N2O3S B2856013 N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide CAS No. 1101205-65-5

N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide

Cat. No.: B2856013
CAS No.: 1101205-65-5
M. Wt: 384.37
InChI Key: VNNGBXSYXKYBTH-UHFFFAOYSA-N
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Description

Research Applications and Scientific Value N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide is a synthetically derived small molecule designed for preclinical research. Its structure incorporates an indoline-2-carboxamide core, a scaffold recognized for its significant potential in medicinal chemistry due to its resemblance to privileged indole-based structures . Indole and indoline derivatives are ubiquitous in bioactive molecules and have demonstrated a wide spectrum of biological activities in scientific studies, including serving as allosteric modulators for G-protein coupled receptors (GPCRs) , exhibiting anti-inflammatory properties through the modulation of pathways like NF-κB , and showing promise as inhibitors of tubulin polymerization for oncology research . The inclusion of the (trifluoromethyl)phenyl)sulfonyl group is a common strategy in drug design to enhance metabolic stability and influence membrane permeability. Mechanism of Action and Research Utility While the specific molecular target and detailed mechanism of action for this particular compound require further experimental characterization, its design suggests utility in exploring key biological pathways. Structurally similar indole-2-carboxamide analogs, such as ORG27569, have been extensively studied as prototypical allosteric modulators of the cannabinoid CB1 receptor . These compounds exhibit a unique pharmacological profile by binding to a site distinct from the orthosteric binding site, thereby modulating receptor signaling in a manner that can enhance agonist binding while simultaneously inhibiting G-protein coupling . This makes such compounds invaluable tools for dissecting complex GPCR signaling mechanisms. Furthermore, indole-based scaffolds have been explored as inhibitors of tubulin polymerization, a key mechanism for anticancer agent development, by binding to the colchicine site and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis . Researchers can leverage this compound as a chemical probe to investigate these and other potential targets in cellular and biochemical assays. For Research Use Only This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

N-methyl-1-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3S/c1-21-16(23)15-9-11-5-2-3-8-14(11)22(15)26(24,25)13-7-4-6-12(10-13)17(18,19)20/h2-8,10,15H,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNGBXSYXKYBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide typically involves the reaction of indoline derivatives with trifluoromethylphenyl sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide exhibit significant anticancer properties. The sulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to the inhibition of tumor growth. A study highlighted the synthesis of sulfonylindoles, which demonstrated cytotoxicity against various cancer cell lines, suggesting that modifications to the indole structure can yield potent anticancer agents .

Antiviral Properties
Another area of interest is the antiviral activity of derivatives containing the indole framework. A series of isatin derivatives were synthesized, showcasing broad-spectrum antiviral activity. The incorporation of trifluoromethyl groups is believed to enhance the lipophilicity and metabolic stability of these compounds, making them suitable candidates for further development as antiviral therapeutics .

Biological Research

Receptor Modulation
this compound may also play a role in modulating G protein-coupled receptors (GPCRs), which are crucial in various physiological processes. Compounds with similar structures have been investigated for their ability to act as antagonists or agonists at specific GPCRs, potentially influencing pathways involved in pain perception and inflammation .

Neuropharmacology
The compound's potential neuropharmacological applications are noteworthy. It has been suggested that indole derivatives can affect neurotransmitter systems, possibly offering therapeutic avenues for conditions such as depression and anxiety. The trifluoromethyl substitution is hypothesized to enhance receptor binding affinity, thereby improving efficacy .

Material Science

Polymer Chemistry
In material science, this compound can be utilized as a building block for advanced polymers. Its unique chemical properties allow for the development of materials with enhanced thermal stability and mechanical strength. The sulfonamide group can participate in various polymerization reactions, leading to innovative applications in coatings and composites .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast and lung cancer cell lines with IC50 values in low micromolar range .
Study 2Antiviral ActivityIdentified broad-spectrum antiviral properties against influenza and HIV, with improved efficacy observed in trifluoromethyl-substituted derivatives .
Study 3GPCR ModulationShowed potential as a selective antagonist for neurokinin receptors, indicating possible applications in treating pain and anxiety disorders .

Mechanism of Action

The mechanism of action of N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to receptors and enzymes, leading to its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Sulfonylated Indoline Carboxamides

The closest analog is N-(2-methylphenyl)-1-(methylsulfonyl)-5-indolinecarboxamide (CAS 723738-58-7, C₁₇H₁₈N₂O₃S, MW 330.40) . Key differences include:

  • Substituent on Sulfonyl Group : The target compound’s 3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects and higher hydrophobicity compared to the simpler methyl group in the analog. This likely enhances target binding affinity and resistance to oxidative metabolism.
  • Position of Carboxamide : The target’s carboxamide is at position 2 versus position 5 in the analog. This positional shift alters the molecule’s conformational flexibility and may influence interactions with enzymes or receptors.
Compound Sulfonyl Group Carboxamide Position Molecular Weight Key Features
Target Compound 3-(CF₃)phenyl 2 ~393.35* High lipophilicity, metabolic stability
N-(2-methylphenyl)-1-(methylsulfonyl)-5-indolinecarboxamide Methyl 5 330.40 Simpler substituent, lower molecular weight

*Calculated based on formula C₁₈H₁₆F₃N₂O₃S.

Trifluoromethyl-Substituted Benzamides (Agrochemicals)

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) is a fungicide with a trifluoromethylbenzamide scaffold . Comparatively:

  • Core Structure: Flutolanil uses a benzamide backbone, while the target compound employs an indoline-carboxamide system.
  • Substituent Effects : Both compounds leverage the CF₃ group for enhanced bioactivity, but the target’s sulfonyl linkage offers additional hydrogen-bonding capacity, which could broaden its mechanism of action.

Phthalimide Derivatives

3-Chloro-N-phenyl-phthalimide (C₁₄H₈ClNO₂) is a monomer for polyimide synthesis . While structurally distinct, its phthalimide core shares a bicyclic system with the target’s indoline. However:

  • Functional Groups : The phthalimide lacks a sulfonyl group and carboxamide, limiting direct bioactivity comparisons.

Structural and Functional Implications

  • Sulfonyl vs. Amide Linkages : The sulfonyl group may improve solubility in polar environments compared to simple amides, balancing the hydrophobicity of the CF₃ group.
  • Indoline Rigidity : The saturated indoline ring may reduce off-target interactions compared to more flexible benzamide derivatives.

Biological Activity

N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of inflammatory diseases and cancer. This article synthesizes existing research findings, including structure-activity relationships, biological assays, and case studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Synthesis

The compound can be characterized by its distinct structural features, which include:

  • Indoline core : A bicyclic structure that contributes to its biological properties.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Sulfonamide moiety : Known for its role in various pharmacological activities.

The synthesis typically involves several steps, including the introduction of the trifluoromethyl group and the sulfonylation of the indoline framework. Research has shown that modifications to these groups can significantly influence the compound's biological activity .

1. RORγ Agonism

This compound has been identified as an agonist of RORγ (retinoic acid receptor-related orphan receptor gamma), a nuclear receptor that plays a crucial role in regulating immune responses and inflammation. This activity is particularly relevant in the context of T helper 17 (TH17) cell proliferation, which is implicated in autoimmune diseases .

Table 1: RORγ Agonist Activity

CompoundRORγ ActivityReference
This compoundAgonist

2. Anticancer Properties

Research indicates that the compound exhibits significant anticancer properties, particularly against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation.

Table 2: Anticancer Activity

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa7.01 ± 0.60Induction of apoptosis
MCF-714.31 ± 0.90Cell cycle arrest
NCIH4608.55 ± 0.35Microtubule disassembly

The mechanism of action appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

3. Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by modulating cytokine production in TH17 cells. This effect is particularly relevant for conditions characterized by chronic inflammation, such as rheumatoid arthritis.

Case Study: Anti-inflammatory Activity

A study evaluated the effects of this compound on cytokine release from TH17 cells. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-methyl-1-((3-(trifluoromethyl)phenyl)sulfonyl)indoline-2-carboxamide to improve yield and purity?

  • Methodological Answer : Optimization involves selecting catalysts (e.g., Fe(II) for cyclization or Lewis acids for sulfonylation) and tuning reaction conditions. Polar aprotic solvents (DMF, DMSO) at 60–80°C for 12–24 hours enhance intermediate stability. Multi-step protocols may require protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions. UV irradiation can accelerate photochemical steps, as demonstrated in Fe(II)-catalyzed indoline syntheses (70–86% yields) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methyl groups (δ 2.8–3.3 ppm for N-CH₃) and sulfonyl/trifluoromethyl environments (¹³C: δ 120–125 ppm for CF₃, δ 45–50 ppm for SO₂).
  • IR : Confirm sulfonamide (1320–1290 cm⁻¹) and carboxamide (1650–1680 cm⁻¹) stretches.
  • HRMS : Verify molecular ion ([M+H]⁺ for C₁₈H₁₅F₃N₂O₃S: calculated 409.0834) and isotopic patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of derivatives of this compound?

  • Methodological Answer :

  • Substituent Variation : Replace the trifluoromethyl group with electron-deficient (e.g., nitro) or bulky (e.g., tert-butyl) groups to probe steric/electronic effects.
  • Assay Design : Use in vitro kinase inhibition assays (e.g., IC₅₀ measurements) and compare with structural analogs (e.g., pyrazole-carboxamides showing nM-level activity against kinases) .
  • Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., using CHARMM forcefields for lipid bilayers).
  • Density Functional Theory (DFT) : Identify metabolic soft spots (e.g., oxidation at indoline’s C3 position).
  • SwissADME : Predict logP (~3.2) and aqueous solubility (LogS ≈ -4.5) to guide formulation .

Q. How should researchers address contradictions in reported biological activities of structurally similar sulfonylindoline carboxamides?

  • Methodological Answer :

  • Reproducibility Checks : Re-synthesize compounds using USP-grade reagents and validate purity (>98% via LC-MS).
  • Orthogonal Assays : Combine SPR (binding kinetics) with cell-based assays (e.g., apoptosis in HeLa cells) to confirm activity.
  • Meta-Analysis : Compare assay conditions (e.g., pH, serum concentration) across studies to identify confounding factors .

Data Contradiction and Validation

Q. How can discrepancies in NMR data for sulfonylindoline derivatives be resolved?

  • Methodological Answer :

  • Solvent Standardization : Record spectra in deuterated DMSO or CDCl₃ to eliminate solvent-shift variability.
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., aromatic protons at δ 7.0–8.0 ppm).
  • Cross-Study Comparison : Reference high-resolution crystallographic data (e.g., CCDC entries) to validate assignments .

Experimental Design for Mechanism Elucidation

Q. What kinetic studies are recommended to probe the reaction mechanism of sulfonylation in indoline derivatives?

  • Methodological Answer :

  • Variable Time Normalization Analysis (VTNA) : Monitor intermediate formation via in situ IR.
  • Isotope Labeling : Use ³⁵S-labeled sulfonyl chlorides to trace incorporation efficiency.
  • Activation Energy Calculation : Perform Arrhenius plots (k vs. 1/T) to distinguish between concerted and stepwise pathways .

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